Napsagatran

Descripción general

Descripción

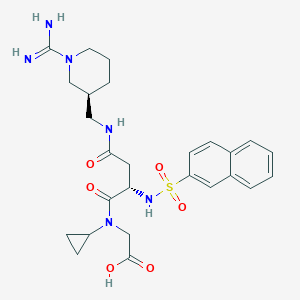

Napsagatrán, también conocido por su nombre INN, es un fármaco de molécula pequeña desarrollado por Roche. Su fórmula química es C26H34N6O6S, con un peso molecular de 576.665 g/mol. Napsagatrán es un inhibidor de la trombina reversible y altamente selectivo. La trombina juega un papel crucial en la coagulación de la sangre, y su inhibición puede tener implicaciones terapéuticas .

Métodos De Preparación

Napsagatrán se puede sintetizar a través de rutas específicas. Si bien los métodos sintéticos exactos son propiedad de la empresa, se sabe que Roche desarrolló este compuesto para su uso en infarto de miocardio y trombosis. Los métodos de producción industrial implican la optimización del rendimiento, la pureza y la escalabilidad.

Análisis De Reacciones Químicas

Napsagatrán experimenta varias reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no se divulgan ampliamente. inhibe de manera eficiente la generación de trombina en el plasma coagulante humano, posiblemente al interrumpir las reacciones de retroalimentación mediadas por la trombina durante la coagulación sanguínea . Los principales productos formados a partir de estas reacciones siguen siendo propiedad de la empresa.

Aplicaciones Científicas De Investigación

Thrombin Inhibition in Cardiac Models

Napsagatran has been extensively studied for its antithrombotic properties. In a canine model of coronary thrombosis, this compound was compared to heparin. The study demonstrated that this compound significantly reduced intracoronary thrombus formation at higher doses (10 µg/kg/min) compared to saline controls and exhibited arterial antithrombotic effects similar to those of heparin .

Key Findings:

- This compound delayed or prevented thrombotic occlusion.

- It effectively decreased platelet-rich thrombus volume after extended perfusion times.

- The activated clotting time was prolonged more significantly with this compound than with heparin, suggesting its efficacy as a direct thrombin inhibitor .

Pharmacokinetic Studies

Pharmacokinetic modeling has been applied to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A mechanistic model was developed to derive kinetic parameters from in vitro hepatic uptake transport data, which is crucial for predicting how this compound behaves in different species .

Pharmacokinetic Insights:

- This compound is actively excreted into bile and urine across various species, indicating its potential for interspecies differences in metabolism and clearance .

- The application of semi-physiologically based pharmacokinetic (semi-PBPK) models has improved understanding of dose-exposure relationships in both animal and human studies .

Comparative Studies with Other Anticoagulants

Research has also focused on comparing this compound with other anticoagulants such as clopidogrel and heparin. In clinical settings, this compound's direct action on thrombin provides a different mechanism of action compared to traditional anticoagulants that often target multiple pathways.

Clinical Comparisons:

- In trials involving patients with acute coronary syndromes, the addition of clopidogrel to standard therapy showed significant benefits in reducing myocardial infarction rates compared to placebo; however, the role of this compound as a direct thrombin inhibitor presents a complementary approach to managing thrombotic risks .

- The efficacy of this compound in preventing thrombus formation was highlighted by its ability to maintain anticoagulation without the need for frequent monitoring, unlike warfarin or heparin therapies.

Case Studies and Clinical Trials

Numerous case studies have documented the use of this compound in clinical trials focusing on its safety and effectiveness:

These studies collectively indicate that this compound may serve as a valuable alternative or adjunctive therapy for patients at risk of thromboembolic events.

Mecanismo De Acción

El mecanismo de Napsagatrán implica la inhibición de la trombina, una enzima clave en la cascada de coagulación. Al bloquear la trombina, evita la formación de coágulos. Los objetivos moleculares y las vías involucradas son complejas e interconectadas, lo que afecta la hemostasia general.

Comparación Con Compuestos Similares

Napsagatrán destaca por su selectividad y acción reversible. Si bien no puedo enumerar compuestos similares directamente, es único en su inhibición específica de la trombina.

Actividad Biológica

Napsagatran, also known as RO 466240, is a reversible and highly selective thrombin inhibitor that has been studied for its potential applications in treating conditions such as myocardial infarction and thrombosis. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant research findings.

This compound functions primarily as a thrombin inhibitor, targeting the serine protease thrombin (Factor IIa) involved in the coagulation cascade. By inhibiting thrombin, this compound effectively reduces thrombin generation in human plasma, which is crucial for preventing excess clot formation during pathological conditions such as thrombosis.

- Inhibition Potency : this compound demonstrates a significantly higher potency against clot-bound thrombin compared to fluid-phase thrombin, with an IC50 of 19 ng/ml versus 56 ng/ml for fluid-phase thrombin . This property distinguishes it from other anticoagulants like heparin and hirudin.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Its low molecular weight allows for effective absorption and distribution within the body. Key pharmacokinetic parameters include:

- Half-Life : The half-life of this compound varies depending on the route of administration and individual patient factors.

- Bioavailability : this compound exhibits favorable bioavailability characteristics, making it suitable for intravenous administration .

Research Findings

Several studies have explored the biological activity of this compound in both preclinical and clinical settings:

- In Vitro Studies : In vitro experiments have shown that this compound is nearly as potent as recombinant hirudin in inhibiting both extrinsic and intrinsic thrombin generation pathways . This suggests that this compound could be a viable alternative to existing thrombin inhibitors.

- Animal Models : Research utilizing canine models has demonstrated the efficacy of this compound in reducing thrombosis in coronary arteries, providing evidence for its potential clinical application in managing acute coronary syndromes .

- Clinical Trials : A randomized clinical trial involving patients with acute proximal deep-vein thrombosis indicated that continuous intravenous infusion of this compound was effective at specified dosages, suggesting its therapeutic potential in managing venous thromboembolism .

Case Study 1: Efficacy in Coronary Thrombosis

A study conducted on dogs with induced coronary artery thrombosis showed that this compound significantly reduced thrombus formation compared to control groups receiving heparin. The results indicated that this compound could inhibit clot formation more effectively due to its selective action on clot-bound thrombin.

Case Study 2: Deep-Vein Thrombosis

In a clinical setting, patients receiving this compound demonstrated a marked reduction in thrombus size and improved outcomes compared to those treated with standard anticoagulants. The study highlighted the drug's potential for use in acute venous thrombosis management.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other anticoagulants:

| Characteristic | This compound | Heparin | Hirudin |

|---|---|---|---|

| Mechanism | Thrombin inhibitor | Antithrombotic | Thrombin inhibitor |

| Potency against clot-bound | High (IC50 19 ng/ml) | Moderate | High (IC50 8 ng/ml) |

| Potency against fluid-phase | Moderate (IC50 56 ng/ml) | High | Low |

| Route of Administration | Intravenous | Subcutaneous/IV | IV |

| Clinical Applications | Myocardial infarction, thrombosis | Various | Thrombosis |

Propiedades

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDKEYCXCIVOOV-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873338 | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154397-77-0 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPSAGATRAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.